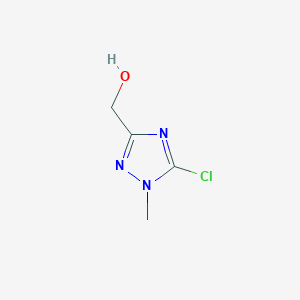
3-Fluoro-5-methoxybenzylamine hydrochloride
Übersicht
Beschreibung
3-Fluoro-5-methoxybenzylamine hydrochloride is a chemical compound with the CAS Number: 1158269-22-7 . It has a molecular weight of 191.63 .
Molecular Structure Analysis
The IUPAC name for this compound is (3-fluoro-5-methoxyphenyl)methanamine hydrochloride . The InChI code is 1S/C8H10FNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The chemical has been utilized in the synthesis of various compounds with potential biological activities. For instance, it has been involved in the creation of Pyrimidine derivatives linked with Morpholinophenyl, showcasing significant larvicidal activity against third instar larvae, indicating its role in the development of potential insecticides (Gorle et al., 2016). Furthermore, the synthesis of Imidazole derivatives bearing Isoxazole has shown potential antimicrobial properties, hinting at its use in developing new antimicrobial agents (Maheta et al., 2012).
Cytotoxic Activities
The compound has been a part of the synthesis of various Isatin derivatives, which have been evaluated for their cytotoxic activities against cancer cell lines like HeLa, SK-BR-3, and MCF-7, demonstrating its potential in cancer research (Reddy et al., 2013).
Catalyst in Organic Synthesis
It has been used in the creation of N,N-di-isopropylbenzylamineboronic acid derivatives, serving as catalysts for direct amide formation between carboxylic acids and amines. This demonstrates its significance in enhancing reactivity and facilitating organic synthesis processes (Arnold et al., 2008).
Development of Novel Polymers
The compound has contributed to the development of novel organopolyphosphazenes, which have shown promising results in the controlled release of drugs like indomethacin and 5-fluorouracil, highlighting its potential in drug delivery systems (Gudasi et al., 2006).
Anti-Inflammatory Properties
Research has identified certain derivatives, such as LJP 1586, as potent inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO) activity, showing significant anti-inflammatory effects in vivo and supporting its therapeutic potential in inflammation-related conditions (O'Rourke et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-fluoro-5-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCODMVZQMPDUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methoxybenzylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate](/img/structure/B1415223.png)


amine](/img/structure/B1415227.png)

![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)



![5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415237.png)

![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)
![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)
![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)